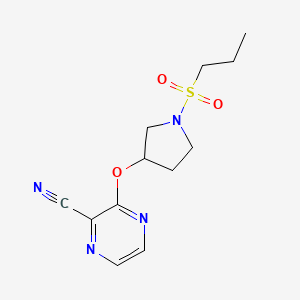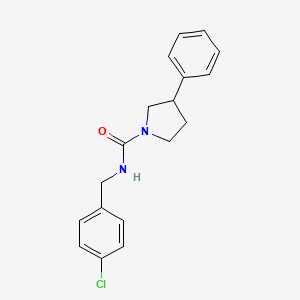
3,4-dichloro-N-cyclopentylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-cyclopentylaniline hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-cyclopentylaniline hydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, specifically in the formation of cyclopentane derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,4-dichloro-N-cyclopentylaniline hydrochloride. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dichloro-N-cyclopentylaniline hydrochloride in lab experiments include its high purity and availability. However, its toxicity and potential for skin and eye irritation make it necessary to handle with care.
Zukünftige Richtungen
For research on 3,4-dichloro-N-cyclopentylaniline hydrochloride include further investigation into its mechanism of action and potential applications in organic synthesis. Additionally, research on its toxicity and potential health effects is needed to ensure safe handling in lab settings.
Synthesemethoden
The synthesis of 3,4-dichloro-N-cyclopentylaniline hydrochloride involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of hydrochloric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-cyclopentylaniline hydrochloride has various applications in scientific research. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of cyclopentane derivatives. It is also used as a starting material for the synthesis of other compounds such as 3,4-dichloro-N-cyclohexylaniline and 3,4-dichloro-N-cycloheptylaniline.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-cyclopentylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N.ClH/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8;/h5-8,14H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSCMFWZKJPLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-cyclopentylaniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)


![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)





